molecular formula C9H9ClFNO2 B3019582 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid CAS No. 412925-57-6

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B3019582
CAS No.: 412925-57-6
M. Wt: 217.62
InChI Key: QKVKEKVKTZSGKZ-UHFFFAOYSA-N
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Description

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a fluorinated and chlorinated β-amino acid derivative. Its structure features a phenyl ring substituted with chlorine at the 4-position and fluorine at the 2-position, attached to a propanoic acid backbone with an amino group at the β-carbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVKEKVKTZSGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluorobenzene.

    Nitration: The benzene ring undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound is used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural features and properties of 3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Effects Reference ID
This compound 4-Cl, 2-F C₉H₉ClFNO₂ 231.63* Dual halogenation may enhance lipophilicity and metabolic stability compared to mono-halogenated analogs. -
(S)-3-Amino-3-(4-chlorophenyl)propionic acid 4-Cl C₉H₁₀ClNO₂ 215.64 Lacks fluorine; chlorine’s electron-withdrawing effect may reduce ring reactivity compared to 4-Cl-2-F substitution.
3-Amino-3-(3-fluorophenyl)propanoic acid 3-F C₉H₁₀FNO₂ 199.18 Fluorine at meta position alters electronic distribution; may affect binding to aromatic-targeted enzymes.
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid 3-F, 4-OH C₉H₁₀FNO₃ 199.18 Hydroxyl group increases polarity, potentially reducing BBB permeability compared to halogen-only analogs.
3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid HCl 2-F, 5-NO₂ C₉H₈FNO₄·HCl 257.63 Nitro group strongly electron-withdrawing; may increase acidity and reactivity. HCl salt improves solubility but adds ionic character.

*Calculated based on molecular formula.

Key Observations:

  • Polarity and Solubility: Compounds with hydroxyl groups (e.g., 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) exhibit higher polarity, which may limit blood-brain barrier (BBB) permeability compared to non-polar halogenated derivatives .
  • Salt Forms: Hydrochloride salts (e.g., 3-Amino-3-(2-fluoro-5-nitrophenyl)propanoic acid HCl) enhance aqueous solubility, a critical factor for in vivo applications .

Pharmacokinetic Considerations

  • Blood-Brain Barrier (BBB) Permeability: BMAA (2-Amino-3-(methylamino)-propanoic acid) has a low BBB permeability (2–5 × 10⁻⁵ mL/s/g) due to its polar zwitterionic nature .
  • Metabolic Stability: Fluorine’s metabolic resistance to oxidation could prolong the half-life of this compound compared to non-fluorinated analogs like 3-Amino-3-(4-hydroxyphenyl)propanoic acid .

Biological Activity

3-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative notable for its structural features, which include an amino group, a propanoic acid moiety, and a substituted aromatic ring containing chlorine and fluorine atoms. This unique configuration enhances its potential biological activity, particularly in the context of neurotransmitter modulation and receptor interactions.

  • Molecular Formula : C9H9ClFNO2
  • Molar Mass : Approximately 203.64 g/mol
  • Physical State : White crystalline solid
  • Melting Point : 245-247 °C
  • Boiling Point : Approximately 308.8 °C

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly glutamate receptors. Preliminary studies suggest that this compound may act as an antagonist at specific glutamate receptor subtypes, which are crucial for synaptic transmission and plasticity in the central nervous system. This antagonistic property positions it as a potential therapeutic candidate for various neurological disorders, including epilepsy and neurodegenerative diseases .

Neurotransmitter Interaction

The compound's structural similarity to other amino acids involved in neurotransmission suggests its possible role in modulating excitatory neurotransmission. In vitro studies have indicated that it may inhibit glutamate-induced excitatory postsynaptic currents, thereby reducing neuronal excitability.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Amino-3-(4-fluorophenyl)propanoic acidC9H10FNO2Lacks chlorine substituent
2-Amino-2-(4-chlorophenyl)acetic acidC9H10ClNO2Different backbone structure
(S)-2-amino-5-(4-chlorophenyl)-pentanoic acidC11H14ClNLonger carbon chain with similar aromatic group

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the significance of specific substituent patterns and their effects on pharmacological properties.

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study focusing on the effects of various amino acid derivatives on glutamate receptors demonstrated that compounds structurally related to this compound exhibited varying degrees of antagonistic activity. The findings suggested that modifications in the aromatic ring significantly influenced receptor binding affinity and functional outcomes .
  • Antimicrobial Efficacy :
    • Although direct studies on this compound's antimicrobial effects are sparse, related halogenated compounds have shown promising results against various bacterial strains. For instance, compounds with similar structural features have displayed significant inhibition zones against Gram-positive and Gram-negative bacteria in preliminary assays .

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